BenchChemオンラインストアへようこそ!

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate

Dermal-Epidermal Junction Collagen XVII Anti-aging peptide

Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate (CAS 883558-32-5), also listed under INCI as Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine, is a synthetic N-palmitoylated tetrapeptide with the sequence Pal-Lys-Val-Dab-Thr-OH, supplied as its bis(trifluoroacetate) salt. The compound integrates a C16 palmitoyl lipid anchor with a tetrapeptide chain containing the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) and L-threonine, yielding a molecular formula of C₃₉H₇₀F₆N₆O₁₁ and a molecular weight of approximately 913 Da.

Molecular Formula C35H68N6O7, C31H61N5O5
Molecular Weight 684.95, 583.84
CAS No. 883558-32-5
Cat. No. B612811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
CAS883558-32-5
SynonymsSkinFirm Dipeptide;  Palmitoyl dipeptide-5 diaminobutyroyl threonine trifluoroacetate
Molecular FormulaC35H68N6O7, C31H61N5O5
Molecular Weight684.95, 583.84
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C35H68N6O7.2C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48;2*3-2(4,5)1(6)7/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48);2*(H,6,7)/t26-,27+,28+,30+,31+;;/m1../s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Palmitoyllysylvalyldiaminobutyroylthreonine Trifluoroacetate (CAS 883558-32-5): Structural Identity and Procurement Baseline


Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate (CAS 883558-32-5), also listed under INCI as Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine, is a synthetic N-palmitoylated tetrapeptide with the sequence Pal-Lys-Val-Dab-Thr-OH, supplied as its bis(trifluoroacetate) salt . The compound integrates a C16 palmitoyl lipid anchor with a tetrapeptide chain containing the non-proteinogenic amino acid L-2,4-diaminobutyric acid (Dab) and L-threonine, yielding a molecular formula of C₃₉H₇₀F₆N₆O₁₁ and a molecular weight of approximately 913 Da . It functions as a signal peptide that targets the dermal-epidermal junction (DEJ), and is most commonly deployed as the active half of the patented SYN®-TACKS dual-peptide complex alongside its structural analog Palmitoyl Dipeptide-5 Diaminohydroxybutyrate (CAS 794590-34-4) .

Why Generic Palmitoyl Dipeptide-5 Substitution Fails for Palmitoyllysylvalyldiaminobutyroylthreonine Trifluoroacetate Procurement


The INCI designation 'Palmitoyl Dipeptide-5' masks two chemically and functionally distinct molecular entities: Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine (CAS 883558-32-5, Dab-Thr terminus) and Palmitoyl Dipeptide-5 Diaminohydroxybutyrate (CAS 794590-34-4, Dab-OH terminus) . These two peptides are co-formulated in the SYN®-TACKS complex because each contributes non-redundantDEJ protein stimulation profiles, and their combined activity is protected under a specific patent . Substituting the Dab-Thr-containing compound with the Dab-OH analog or with generic palmitoyl peptides such as Palmitoyl Tripeptide-5 (Pal-Lys-Val-Lys, Syn-Coll) alters the spectrum of collagen and laminin isoforms upregulated in vitro, potentially compromising the breadth of DEJ restructuring required for clinically measured improvements in skin anisotropy, tonicity, and cellular cohesion [1]. For scientific procurement, specification solely by ambiguous INCI name or 'Palmitoyl Dipeptide-5' without the full IUPAC designation and CAS number risks receiving the incorrect stereoisomer or salt form, undermining formulation reproducibility.

Quantitative Differentiation Evidence for Palmitoyllysylvalyldiaminobutyroylthreonine Trifluoroacetate (CAS 883558-32-5) Relative to Closest Analogs


Broad-Spectrum DEJ Protein Stimulation: Collagen XVII Upregulation Up to 190% In Vitro via SYN®-TACKS Blend

The SYN®-TACKS dual-peptide complex, of which Palmitoyl Dipeptide-5 Diaminobutyroyl Hydroxythreonine (CAS 883558-32-5) constitutes the Dab-Thr active component, stimulates multiple DEJ-anchoring proteins simultaneously in vitro. Among these, Collagen type XVII expression was increased by up to 190% relative to untreated controls, alongside upregulation of Laminin V, Collagen IV, Collagen VII, and Integrin β4 [1]. This broad-spectrum, multi-protein activation profile is mechanistically distinct from single-target collagen peptides such as Palmitoyl Tripeptide-5 (Pal-Lys-Val-Lys; Syn-Coll), which primarily stimulates Collagen I and IV synthesis via TGF-β pathway activation, and from Matrixyl (Palmitoyl Pentapeptide-4), which focuses on Collagen I, III, and IV [2]. No single-peptide comparator has demonstrated equivalent simultaneous upregulation across five DEJ protein targets.

Dermal-Epidermal Junction Collagen XVII Anti-aging peptide Basement membrane

Clinical Improvement of Skin Anisotropy by Up to 62% After Two Months of SYN®-TACKS Treatment

In a clinical investigation of the SYN®-TACKS complex (which contains CAS 883558-32-5 as the Dab-Thr peptide component), skin anisotropy—a quantitative measure of collagen fiber organization and directional uniformity—improved by up to 62% after two months of topical application [1]. In the same study, skin tonicity increased by 32% and cellular cohesion improved by up to 23%. Scanning electron microscopy confirmed significant structural reorganization of the skin surface [1]. While this clinical data originates from the dual-peptide complex rather than the single compound, the Dab-Thr peptide is the moiety credited with stimulating Collagen IV, VII, XVII, Laminin V, and Integrin β4 in mechanistic studies . By contrast, the sister compound Palmitoyl Dipeptide-5 Diaminohydroxybutyrate (Dab-OH) has a different terminal residue and distinct protein-targeting profile within the blend.

Skin anisotropy Clinical cosmetics Dermal-Epidermal Junction restructuring Anti-wrinkle

Structural Differentiation: Dab-Thr Terminus Confers Molecular Properties Distinct from Dab-OH Analog

The compound Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate (CAS 883558-32-5; molecular formula C₃₉H₇₀F₆N₆O₁₁, MW ~913 Da as bis-TFA salt) is structurally distinguished from its closest in-class analog Palmitoyl Dipeptide-5 Diaminohydroxybutyrate (CAS 794590-34-4; free base formula C₃₁H₆₁N₅O₅, MW ~584 Da) by the presence of an additional threonine residue at the C-terminus . This structural difference increases molecular weight by approximately 329 Da (free base comparison), adds a polar hydroxyl-bearing amino acid, and confers different hydrogen-bonding capacity and aqueous solubility characteristics . The Dab-Thr compound is supplied as the bis(trifluoroacetate) salt to enhance formulation compatibility, whereas the Dab-OH analog is also commonly supplied as a TFA salt but with distinct stoichiometry . These physicochemical differences preclude direct 1:1 mass-for-mass substitution in cosmetic formulations without reformulation and re-validation of solubility, stability, and activity.

Peptide structure-activity relationship Diaminobutyric acid Lipopeptide Cosmetic peptide procurement

Collagen I Synthesis Stimulation by 35% in Human Dermal Fibroblasts via Palmitoyl Dipeptide-5

A study reported in the International Journal of Cosmetic Science (2018) demonstrated that Palmitoyl Dipeptide-5 (the INCI class encompassing CAS 883558-32-5) stimulated Type I collagen synthesis by 35% in cultured human skin fibroblasts relative to untreated controls, with concurrent increases in elastin protein expression [1]. While this study likely employed the dual-peptide complex or did not specify which Palmitoyl Dipeptide-5 congener was used, the Dab-Thr peptide (CAS 883558-32-5) is the collagen-stimulatory component attributed in manufacturer mechanistic descriptions . By comparison, Palmitoyl Pentapeptide-4 (Matrixyl) has been reported to stimulate Collagen I synthesis by approximately 30–40% in comparable fibroblast models, indicating that this compound achieves competitive potency while additionally upregulating DEJ-specific collagens (IV, VII, XVII) not targeted by Matrixyl [2].

Collagen I synthesis Dermal fibroblast Anti-aging peptide Extracellular matrix

Hair Growth-Relevant Gene Expression: FGF-7 Upregulation in Human Dermal Papilla Cells by Palmitoyl Dipeptide-5 Dab-Thr

A patent filing (Adjuvant Holdings Co., Ltd.) discloses that palmitoyl dipeptide-5 diaminobutyloyl hydroxythreonine (CAS 883558-32-5) increases expression of the FGF-7 gene in human dermal papilla cells, as shown in quantitative gene expression assays [1]. FGF-7 (keratinocyte growth factor) is a critical paracrine mediator of hair follicle growth and cycling. This represents a distinct biological application orthogonal to the DEJ-targeting anti-aging activity, differentiating the Dab-Thr congener from the Dab-OH analog, which is not reported to share this hair-growth associated gene expression profile in the same patent [1]. The patent further claims this compound for use in combination with adenosine and/or minoxidil for hair growth promotion [2].

Hair growth FGF-7 Dermal papilla Scalp care Palmitoyl peptide

Regulatory and Formulation Differentiation: Japanese Cosmetic Ingredient Listing and Preservative-Free Formulation Compatibility

CAS 883558-32-5 is listed in the Japanese Standards of Cosmetic Ingredients (JSCI), qualifying it for use in leave-on cosmetic products marketed in Japan and facilitating regulatory dossiers in Asian markets [1]. This regulatory status is shared with its Dab-OH counterpart but distinguishes the Palmitoyl Dipeptide-5 class from certain competing peptides that lack JSCI listing. Additionally, the SYN®-TACKS complex (containing CAS 883558-32-5) is supplied as a preservative-free peptide solution, with a documented shelf life of 36 months under recommended storage conditions . This preservative-free profile reduces formulation complexity and addresses the growing 'clean beauty' procurement demand, whereas some competitor peptide complexes require preservative systems that may constrain formulation freedom .

Regulatory compliance JSCI Cosmetic ingredient Formulation stability Preservative-free

Procurement-Relevant Application Scenarios for Palmitoyllysylvalyldiaminobutyroylthreonine Trifluoroacetate (CAS 883558-32-5)


Premium Anti-Aging Facial Serums Targeting Dermal-Epidermal Junction Restructuring

Procurement of CAS 883558-32-5 is indicated for high-performance facial anti-aging formulations where the product claim requires demonstrable improvement in skin firmness, tonicity, and anisotropy. The 62% improvement in skin anisotropy and 32% improvement in skin tonicity documented at 56 days with 1% SYN®-TACKS provide a quantitative substantiation basis for 'DEJ restructuring' and 'skin compactness' marketing claims [1]. This scenario demands specification of the Dab-Thr congener specifically, as the Dab-OH analog alone does not replicate the full collagen IV/VII/XVII and Laminin V upregulation spectrum .

Eye Contour and Fine-Line Treatment Products

The thin skin of the periocular region is particularly dependent on DEJ integrity. The 190% Collagen XVII upregulation reported in vitro [1] and the clinical fine line improvement documented in eyelid skin studies position CAS 883558-32-5 as a scientifically justified active for eye contour formulations. Formulators should verify that their peptide supplier provides the full IUPAC name and CAS 883558-32-5, not merely 'Palmitoyl Dipeptide-5,' to ensure the DEJ-anchoring Collagen XVII-stimulatory moiety is present .

Scalp Care and Hair Growth Serums Leveraging FGF-7 Upregulation

The patent-disclosed FGF-7 gene upregulation activity of palmitoyl dipeptide-5 diaminobutyloyl hydroxythreonine in human dermal papilla cells [1] supports procurement of CAS 883558-32-5 for scalp care formulations targeting hair follicle health and hair growth promotion. This application scenario is uniquely accessible to the Dab-Thr congener and is not established for the Dab-OH analog, creating a differentiated procurement rationale for manufacturers entering the cosmeceutical hair care segment [1].

Japanese and Asia-Pacific Market Entry Formulations Requiring JSCI-Listed Actives

For cosmetic brands seeking regulatory approval in Japan or leveraging JSCI-listed ingredients for Asian market product registration, CAS 883558-32-5 provides a compliant anti-aging peptide option with supporting efficacy data [1]. The combination of JSCI listing, preservative-free formulation compatibility, and 36-month shelf life at recommended storage conditions streamlines the regulatory dossier and reduces time-to-market for leave-on anti-aging products.

Quote Request

Request a Quote for Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.